molecular formula C10H11NO2 B092497 1-(p-Methoxybenzoyl)aziridine CAS No. 15269-50-8

1-(p-Methoxybenzoyl)aziridine

Cat. No. B092497
CAS RN: 15269-50-8
M. Wt: 177.2 g/mol
InChI Key: HXICBHVTWBDOFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(p-Methoxybenzoyl)aziridine, also known as MBOA, is a chemical compound that belongs to the class of aziridines. It is a synthetic compound that has been used in various scientific research applications due to its unique properties.

Mechanism Of Action

The mechanism of action of 1-(p-Methoxybenzoyl)aziridine is not well understood. However, it is believed that 1-(p-Methoxybenzoyl)aziridine reacts with nucleophiles, such as amines and alcohols, to form stable adducts. This reaction is believed to be the basis for 1-(p-Methoxybenzoyl)aziridine's potential use as a reagent for the synthesis of chiral compounds.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1-(p-Methoxybenzoyl)aziridine have not been extensively studied. However, it has been shown to be relatively non-toxic in animal studies. 1-(p-Methoxybenzoyl)aziridine has been shown to be metabolized by the liver, and its metabolites have been identified in urine samples.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1-(p-Methoxybenzoyl)aziridine is its ease of synthesis. 1-(p-Methoxybenzoyl)aziridine can be synthesized in good yields using a simple reaction. Additionally, 1-(p-Methoxybenzoyl)aziridine has been shown to be relatively non-toxic in animal studies, making it a potentially useful reagent for lab experiments.
One of the limitations of 1-(p-Methoxybenzoyl)aziridine is its limited solubility in water. This can make it difficult to use in certain lab experiments. Additionally, the mechanism of action of 1-(p-Methoxybenzoyl)aziridine is not well understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of 1-(p-Methoxybenzoyl)aziridine. One potential direction is the development of new synthetic methods for the production of 1-(p-Methoxybenzoyl)aziridine. Another potential direction is the study of 1-(p-Methoxybenzoyl)aziridine's potential use as a reagent for the synthesis of chiral compounds. Additionally, the biochemical and physiological effects of 1-(p-Methoxybenzoyl)aziridine could be studied further to determine its potential use in drug development.

Synthesis Methods

1-(p-Methoxybenzoyl)aziridine can be synthesized through a simple reaction between p-methoxybenzoyl chloride and aziridine in the presence of a base. The reaction yields 1-(p-Methoxybenzoyl)aziridine as a white crystalline solid with a melting point of 80-82°C. The synthesis method is relatively straightforward, and 1-(p-Methoxybenzoyl)aziridine can be obtained in good yields.

Scientific Research Applications

1-(p-Methoxybenzoyl)aziridine has been used in various scientific research applications due to its unique properties. It has been studied for its potential use as a reagent for the synthesis of chiral compounds. 1-(p-Methoxybenzoyl)aziridine has been used as a building block in the synthesis of various natural products, including alkaloids and amino acids. It has also been studied for its potential use in the development of new drugs.

properties

CAS RN

15269-50-8

Product Name

1-(p-Methoxybenzoyl)aziridine

Molecular Formula

C10H11NO2

Molecular Weight

177.2 g/mol

IUPAC Name

aziridin-1-yl-(4-methoxyphenyl)methanone

InChI

InChI=1S/C10H11NO2/c1-13-9-4-2-8(3-5-9)10(12)11-6-7-11/h2-5H,6-7H2,1H3

InChI Key

HXICBHVTWBDOFR-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)N2CC2

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CC2

Other CAS RN

15269-50-8

synonyms

1-(4-Methoxybenzoyl)aziridine

Origin of Product

United States

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